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Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B15553962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key photophysical

properties of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe. It details the

methodologies for determining its extinction coefficient and quantum yield and provides a step-

by-step protocol for its application in biological labeling via copper-catalyzed click chemistry.

Core Photophysical Properties
Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye functionalized with an alkyne group,

rendering it suitable for bioorthogonal conjugation reactions. The presence of three sulfonate

groups enhances its hydrophilicity, which is advantageous for labeling biomolecules in aqueous

environments.[1]

Quantitative Data Summary
The key spectral characteristics of Trisulfo-Cy5-Alkyne and its closely related sulfonated

analogs are summarized in the table below. This allows for a comparative understanding of

their performance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15553962?utm_src=pdf-interest
https://www.benchchem.com/product/b15553962?utm_src=pdf-body
https://www.benchchem.com/product/b15553962?utm_src=pdf-body
https://probes.bocsci.com/products/sulfo-cyanine5-7573.html
https://www.benchchem.com/product/b15553962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Trisulfo-Cy5-
Alkyne

diSulfo-Cy5-Alkyne Sulfo-Cy5-Alkyne

Molar Extinction

Coefficient (ε)
250,000 cm⁻¹M⁻¹[2][3] 271,000 cm⁻¹M⁻¹ 271,000 cm⁻¹M⁻¹[4]

Quantum Yield (Φ)

Not explicitly reported;

estimated to be in the

range of 0.2-0.3

0.28 0.2[4]

Excitation Maximum

(λex)
~646 nm[5] ~649 nm ~649 nm[1]

Emission Maximum

(λem)
~662 nm[5] ~672 nm ~672 nm[1]

Note on Quantum Yield: While a definitive quantum yield for the trisulfonated variant is not

readily available in published literature, the values for mono- and di-sulfonated Cy5 alkynes are

consistently reported to be in the range of 0.2 to 0.28.[1][4] Sulfonation of cyanine dyes is a

known strategy to improve fluorescence quantum yields in aqueous solutions by reducing

aggregation and non-radiative decay pathways.[6] Therefore, it is reasonable to expect the

quantum yield of Trisulfo-Cy5-Alkyne to be within or potentially at the higher end of this range.

Experimental Protocols
This section details the standard methodologies for the experimental determination of the molar

extinction coefficient and the relative fluorescence quantum yield for cyanine dyes like Trisulfo-
Cy5-Alkyne.

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that

the absorbance of a solution is directly proportional to the concentration of the analyte and the

path length of the light through the solution.

Methodology:
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Preparation of a Stock Solution: Accurately weigh a small amount of Trisulfo-Cy5-Alkyne
powder and dissolve it in a suitable solvent (e.g., ultrapure water or DMSO) to create a

concentrated stock solution of known concentration.

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that

will result in absorbance values within the linear range of the spectrophotometer (typically

0.1 to 1.0).

Spectrophotometric Measurement: For each dilution, measure the absorbance at the

maximum absorption wavelength (λmax), which is approximately 646 nm for Trisulfo-Cy5-
Alkyne.[5]

Data Analysis: Plot the measured absorbance at λmax against the corresponding molar

concentrations. The molar extinction coefficient (ε) is calculated from the slope of the

resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is the

absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1

cm).

Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

It is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is

determined by comparing the fluorescence intensity of the sample to that of a standard with a

known quantum yield.

Methodology:

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and an

absorption spectrum that overlaps with that of Trisulfo-Cy5-Alkyne. For this spectral region,

a common standard is Rhodamine B in ethanol (Φ ≈ 0.7).

Preparation of Solutions: Prepare a series of dilute solutions of both the Trisulfo-Cy5-
Alkyne sample and the standard in the same solvent. The concentrations should be

adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to

minimize inner filter effects.

Absorbance and Fluorescence Measurements:
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Measure the absorbance of each solution at the chosen excitation wavelength.

Measure the fluorescence emission spectrum of each solution using the same excitation

wavelength.

Data Analysis: Integrate the area under the emission spectrum for both the sample and the

standard. The quantum yield of the sample (Φ_s) can then be calculated using the following

equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Application in Bioorthogonal Labeling: A Workflow
Trisulfo-Cy5-Alkyne is a key reagent in "click chemistry," specifically the Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly specific and efficient

covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically

modified to contain an azide group.[7]

Experimental Workflow: Labeling of Azide-Modified
Biomolecules
This protocol provides a general workflow for the labeling of a biomolecule (e.g., a protein or

nucleic acid) containing an azide group with Trisulfo-Cy5-Alkyne.
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Reagent Preparation

Click Reaction Purification & Analysis

Azide-Modified
Biomolecule

Combine Reactants
in Buffer

1. Add to buffer

Trisulfo-Cy5-Alkyne
Stock (e.g., in DMSO)

2. Add dye

Copper(II) Sulfate
+ Ligand (e.g., THPTA)

3. Add catalyst

Reducing Agent
(e.g., Sodium Ascorbate)

4. Initiate reaction

Incubate at Room Temp
(e.g., 30-60 min)

Purify Labeled Product
(e.g., Ethanol Precipitation,

Gel Filtration)

Analyze Labeled Product
(e.g., Gel Electrophoresis,

Fluorescence Imaging)

Click to download full resolution via product page

Caption: Workflow for CuAAC labeling of azide-modified biomolecules.

Detailed Protocol Steps:

Prepare Stock Solutions:

Dissolve the azide-modified biomolecule in an appropriate aqueous buffer.

Prepare a stock solution of Trisulfo-Cy5-Alkyne (e.g., 10 mM in DMSO).

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water). For biological

applications, it is highly recommended to use a copper-chelating ligand such as THPTA to

improve reaction efficiency and reduce cytotoxicity.[8]

Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (e.g., 100

mM in water).
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Set up the Reaction:

In a microcentrifuge tube, combine the azide-modified biomolecule, Trisulfo-Cy5-Alkyne,

and the copper(II) sulfate/ligand solution in buffer. The final concentration of the reactants

will depend on the specific application but typically, a slight excess of the dye-alkyne is

used.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The

ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

Incubation:

Mix the reaction components thoroughly.

Incubate the reaction at room temperature for 30 to 60 minutes. The reaction is often

quantitative and proceeds rapidly under these conditions.[7]

Purification:

Following incubation, the labeled biomolecule must be purified from excess dye and

reaction components. The purification method will depend on the nature of the

biomolecule. Common methods include ethanol precipitation for nucleic acids or gel

filtration for proteins.[9]

Analysis:

The successfully labeled biomolecule can then be analyzed by various methods. For

example, labeled proteins can be visualized by in-gel fluorescence scanning after SDS-

PAGE, and labeled cells can be analyzed by fluorescence microscopy.[10]

This technical guide provides foundational knowledge and practical protocols for the use of

Trisulfo-Cy5-Alkyne. For specific applications, further optimization of reaction conditions may

be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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